Superior In Vivo Tumor Uptake and Retention of Azide-PEG12-Tos-Derived PET Tracers Compared to Non-PEGylated and Directly Linked Counterparts
In a direct comparative in vivo study of 18F-labeled FAPI (Fibroblast Activation Protein Inhibitor) derivatives, tracers incorporating a PEG12 linker demonstrated a statistically significant increase in tumor uptake and retention compared to those without a PEG linker [1]. The tumor uptake for the PEG12-modified tracer (F18-2F-FAPI-PEG12-Tz) was 6.00±0.62 %ID/g, representing a substantial improvement over the non-PEGylated version (F18-2F-FAPI-Tz), which exhibited very low tumor uptake and was rapidly excreted [1]. This improvement is attributed to the enhanced pharmacokinetics conferred by the PEG12 spacer [1].
| Evidence Dimension | Tumor Uptake in U87MG tumor-bearing mice |
|---|---|
| Target Compound Data | F18-2F-FAPI-PEG12-Tz: 6.00±0.62 %ID/g at 1.5h post-injection |
| Comparator Or Baseline | F18-2F-FAPI-Tz (non-PEGylated): Very low uptake, rapid excretion |
| Quantified Difference | The PEG12 derivative showed a greatly increased tumor uptake, while the non-PEGylated derivative had very low tumor uptake and fast excretion through the gallbladder into the intestine. |
| Conditions | U87MG tumor-bearing mice, PET/CT imaging at 0.5, 1.5, and 3 hours post-injection of 18F-labeled FAPI derivatives |
Why This Matters
This demonstrates that the PEG12 linker is a critical determinant of in vivo efficacy for imaging agents, and its inclusion can rescue a compound from failure, making it a non-negotiable component for successful tracer development.
- [1] Ma, X. et al. Optimization of 18F-Labeled FAPI Derivatives: Enhancing Tumor Uptake and Retention through PEG12 Linker Modification. Journal of Nuclear Medicine, 2025, 66(supplement 1), 252277. View Source
